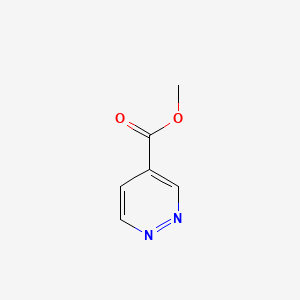

Methyl Pyridazine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFLWNYKGMQQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498310 | |

| Record name | Methyl pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-77-1 | |

| Record name | Methyl pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl pyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-pyridazinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2U2BP7FKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Methyl Pyridazine-4-carboxylate: An In-depth Technical Guide

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of Methyl Pyridazine-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The pyridazine core is a key pharmacophore in numerous biologically active molecules, and the functionalization at the 4-position with a methyl carboxylate group offers a versatile handle for further chemical modifications. This document outlines a rational and efficient synthetic pathway, delving into the mechanistic underpinnings of each reaction step. It is designed to be a practical resource for laboratory scientists, offering not only step-by-step protocols but also the scientific rationale behind the chosen methodologies, thereby ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The presence of the two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, influencing the molecule's polarity, solubility, and ability to engage in hydrogen bonding—all critical parameters for drug-receptor interactions.[1] The pyridazine nucleus is a "privileged structure," appearing in a wide array of compounds exhibiting diverse biological activities, including but not limited to, antiviral, anticancer, and cardiovascular effects.[2][3] The introduction of a methyl carboxylate group at the 4-position of the pyridazine ring provides a key intermediate for the synthesis of more complex molecules, enabling amide bond formation, reduction to the corresponding alcohol, or participation in various cross-coupling reactions.

This guide will focus on a robust and accessible synthetic route to this compound, commencing from readily available starting materials. The presented methodology is designed to be both scalable and adaptable, allowing for potential modifications to generate a library of related derivatives.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached in a two-stage process. The first stage involves the construction of the pyridazine ring with appropriate functionalities, leading to the formation of Pyridazine-4-carboxylic acid. The second stage is the direct esterification of this carboxylic acid to yield the desired methyl ester. This approach allows for the isolation and characterization of the intermediate carboxylic acid, ensuring purity before proceeding to the final step.

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic strategy for this compound.

Stage 1: Synthesis of Pyridazine-4-carboxylic Acid

The initial stage focuses on the construction of the key intermediate, Pyridazine-4-carboxylic acid. This is achieved through a two-step process involving the hydrolysis of a commercially available precursor followed by a selective mono-decarboxylation.

Step 1: Hydrolysis of Diethyl 2,3-pyrazinedicarboxylate

The synthesis commences with the hydrolysis of Diethyl 2,3-pyrazinedicarboxylate to yield Pyridazine-4,5-dicarboxylic acid. This reaction is a standard ester hydrolysis, typically carried out under basic conditions.

Figure 2: Hydrolysis of Diethyl 2,3-pyrazinedicarboxylate.

Causality Behind Experimental Choices:

-

Base-mediated Hydrolysis: Sodium hydroxide is a strong base that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and protonation during acidic workup yields the carboxylic acid.

-

Reflux Conditions: The reaction is heated to reflux to increase the reaction rate and ensure complete hydrolysis of both ester groups.

Experimental Protocol: Synthesis of Pyridazine-4,5-dicarboxylic acid

-

To a solution of Diethyl 2,3-pyrazinedicarboxylate (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford Pyridazine-4,5-dicarboxylic acid.

Data Presentation: Expected Outcome for Step 1

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |

| Pyridazine-4,5-dicarboxylic acid | C₆H₄N₂O₄ | 168.11 | 85-95% | White to off-white solid |

Step 2: Selective Mono-decarboxylation

The selective removal of one carboxylic acid group from Pyridazine-4,5-dicarboxylic acid is a critical step. This can be achieved by carefully controlling the reaction temperature during thermal decarboxylation. The electron-withdrawing nature of the pyridazine ring can facilitate this process.

Figure 3: Selective mono-decarboxylation to Pyridazine-4-carboxylic acid.

Causality Behind Experimental Choices:

-

Thermal Decarboxylation: Heating the dicarboxylic acid provides the energy required to overcome the activation barrier for the elimination of carbon dioxide. The reaction likely proceeds through a cyclic transition state.

-

Temperature Control: Precise temperature control is crucial to achieve mono-decarboxylation. Overheating can lead to the formation of pyridazine as a byproduct due to the loss of the second carboxylic acid group.

Experimental Protocol: Synthesis of Pyridazine-4-carboxylic acid

-

Place Pyridazine-4,5-dicarboxylic acid in a round-bottom flask equipped with a condenser.

-

Heat the solid gently in an oil bath. The temperature should be raised slowly until the evolution of carbon dioxide is observed.

-

Maintain the temperature at which a steady evolution of gas occurs until the reaction ceases.

-

Cool the reaction mixture to room temperature. The crude Pyridazine-4-carboxylic acid can be purified by recrystallization from a suitable solvent such as water or ethanol.

Data Presentation: Expected Outcome for Step 2

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |

| Pyridazine-4-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 60-70% | Crystalline solid |

Stage 2: Esterification to this compound

The final stage of the synthesis involves the conversion of Pyridazine-4-carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[4]

Fischer Esterification

This acid-catalyzed esterification involves the reaction of the carboxylic acid with an excess of methanol. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[5]

Figure 4: Fischer esterification of Pyridazine-4-carboxylic acid.

Causality Behind Experimental Choices:

-

Acid Catalyst: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. It also acts as a dehydrating agent, helping to shift the equilibrium towards the product side.[6]

-

Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of methanol increases the rate of reaction.

Experimental Protocol: Synthesis of this compound

-

Suspend Pyridazine-4-carboxylic acid (1 equivalent) in methanol (in large excess, serving as the solvent).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation: Expected Outcome for the Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance | Melting Point (°C) |

| This compound | C₆H₆N₂O₂ | 138.12 | 75-85% | White to pale yellow solid | 63-69 |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals for the pyridazine ring protons and a characteristic singlet for the methyl ester protons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the ester carbonyl group.

Conclusion

This guide has detailed a logical and experimentally viable synthetic route for the preparation of this compound. By breaking down the synthesis into two manageable stages—the formation and selective decarboxylation of a dicarboxylic acid precursor, followed by a classic Fischer esterification—this protocol offers a reliable method for accessing this valuable building block. The provided experimental details, coupled with the rationale behind the procedural choices, are intended to empower researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.

References

- Gomtsyan, A. (2012). Privileged substructures in medicinal chemistry. Medicinal Chemistry, 2(3), 156-168.

- Haider, N. (2003). Pyridazines and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 539-576). Elsevier.

- Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168–4169.

- Jones, R. G., & McLaughlin, K. C. (1949). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 29, 89.

- Kaur, R., & Kumar, R. (2014). A review on the synthesis and chemistry of pyridazine derivatives. Indo Global Journal of Pharmaceutical Sciences, 4(2), 104-113.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

-

Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Pyridazine-4-carboxylic acid. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). Pyridazine-4,5-dicarboxylic Acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles. Retrieved from [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

- Google Patents. (n.d.). Esterification process.

-

Chemistry Stack Exchange. (2023, July 16). Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride? Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazine-2,5-dicarboxylic acid. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: The Strategic Importance of the Pyridazine Scaffold

An In-depth Technical Guide to Methyl Pyridazine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of successful drug design. Among the diazines, the pyridazine ring stands out for its unique physicochemical properties. Characterized by an inherent dipole moment, weak basicity, and a capacity for robust hydrogen bonding, the pyridazine moiety offers a compelling alternative to more common aromatic systems. It is often employed as a less lipophilic bioisostere for phenyl, pyridine, or pyrimidine rings, a substitution that can favorably modulate a compound's solubility, metabolic stability, and target engagement profile.[1]

This compound (CAS No: 34231-77-1) is a pivotal chemical intermediate that provides a versatile entry point into this valuable chemical space.[2][3] As a stable, functionalized building block, it enables chemists to readily incorporate the pyridazine-4-carboxylate core into more complex molecular architectures. This guide offers an in-depth exploration of its chemical properties, provides validated protocols for its synthesis and derivatization, and discusses its application in the context of contemporary drug discovery programs.

PART 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and research. This compound is a solid at room temperature with a defined set of characteristics that dictate its handling, reactivity, and analytical profile.[2]

Data Summary Table

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 34231-77-1 | Sigma-Aldrich[2] |

| Molecular Formula | C₆H₆N₂O₂ | PubChem[3] |

| Molecular Weight | 138.12 g/mol | Sigma-Aldrich, PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Melting Point | 63-69 °C | Sigma-Aldrich[2] |

| SMILES | COC(=O)C1=CN=NC=C1 | PubChem[3] |

| InChIKey | IJFLWNYKGMQQOW-UHFFFAOYSA-N | PubChem[3] |

| Solubility | Slightly soluble in water | ChemicalBook[4] |

Spectroscopic Signature

While experimental spectra should always be acquired for confirmation, the expected spectroscopic characteristics provide a baseline for structural verification:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridazine ring. A sharp singlet, integrating to three protons, would be observed in the upfield region (typically ~3.9-4.1 ppm) corresponding to the methyl ester group.

-

¹³C NMR: The carbon spectrum will display six unique signals: four for the sp² hybridized carbons of the pyridazine ring, one for the carbonyl carbon of the ester, and one for the methyl carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester carbonyl group (typically ~1720-1740 cm⁻¹), C=N and C=C stretching frequencies for the aromatic ring, and C-H stretching for both the aromatic and methyl groups.

-

Mass Spectrometry (MS): The monoisotopic mass is 138.0429 Da.[3][5] High-resolution mass spectrometry should confirm this mass with high accuracy, and the fragmentation pattern would be characteristic of the loss of the methoxy group (-OCH₃) or the entire ester moiety.

PART 2: Synthesis and Experimental Protocols

The most direct and common route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant production.

Synthesis Workflow: Fischer Esterification

The synthesis follows the classical Fischer esterification mechanism, where a carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst.

Caption: Workflow for the synthesis of this compound.

Detailed Protocol 1: Synthesis of this compound

This protocol is a self-validating system. The causality for each step is explained to ensure reproducibility and understanding.

Materials:

-

Anhydrous Methanol (20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Pyridazine-4-carboxylic acid (1.0 eq).

-

Causality: Starting with dry glassware is crucial to prevent the hydrolysis of the acid catalyst and the product ester.

-

-

Reagent Addition: Add anhydrous methanol to the flask to fully dissolve or suspend the acid. Begin stirring. Place the flask in an ice-water bath.

-

Causality: Using excess methanol drives the reaction equilibrium towards the product side, maximizing yield. Cooling the solution before adding the strong acid catalyst is a critical safety measure to control the exothermic reaction.

-

-

Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring methanolic solution.

-

Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile methanol solvent.

-

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

Causality: Neutralization is essential to stop the reaction and remove the acid catalyst, which would otherwise catalyze the reverse hydrolysis reaction during extraction. This step must be done slowly due to vigorous CO₂ evolution.

-

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.

-

Causality: The product ester is more soluble in the organic phase than the aqueous phase, while inorganic salts (like the sodium sulfate formed) remain in the water. Multiple extractions ensure efficient recovery of the product.

-

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Causality: Removing residual water from the organic solvent is necessary before evaporation to prevent co-distillation and potential product hydrolysis.

-

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel if necessary.

PART 3: Chemical Reactivity and Derivatization

The reactivity of this compound is governed by two main features: the electron-deficient pyridazine ring and the versatile ester functional group. The two adjacent nitrogen atoms withdraw electron density from the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if leaving groups are present on the ring. The ester group undergoes standard transformations such as hydrolysis, amidation, and reduction.

Reactivity Pathways

Caption: Key reactivity pathways of this compound.

Detailed Protocol 2: Synthesis of Pyridazine-4-carbohydrazide

Hydrazides are crucial intermediates for the synthesis of many heterocyclic systems and are common pharmacophores. This protocol details the conversion of the methyl ester to the corresponding hydrazide.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq)

-

Ethanol or Methanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Causality: The alcohol serves as a solvent that is miscible with both the ester and the hydrazine hydrate.

-

-

Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature with stirring.

-

Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. An excess is used to ensure the reaction goes to completion.

-

-

Reaction: Heat the mixture to reflux for 2-6 hours. The product often precipitates out of the solution upon cooling. Monitor the reaction by TLC.

-

Causality: Heating accelerates the rate of nucleophilic acyl substitution.

-

-

Isolation: Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Causality: The hydrazide product is typically a stable, crystalline solid with lower solubility in the alcohol solvent than the starting ester, allowing for simple isolation.

-

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if needed.

PART 4: Application in Drug Discovery

The pyridazine heterocycle is a privileged structure in medicinal chemistry. Its ability to act as a hydrogen bond acceptor via its two nitrogen atoms, coupled with its distinct electronic and solubility profile, makes it a valuable component in designing molecules that interact with biological targets.[1]

This compound serves as a key building block for introducing this valuable pharmacophore. It allows for the elaboration of the 4-position of the pyridazine ring into amides, hydrazides, and other functionalities that can be used to probe interactions within a protein's binding site or to link the pyridazine core to other parts of a drug molecule.

Conceptual Role in a Drug Discovery Cascade

The journey from a simple building block to a clinical candidate is a multi-step process. This compound enters at the very beginning of this cascade.

Caption: Role of a building block in the drug discovery pipeline.

PART 5: Safety and Handling

Proper handling of all chemicals is paramount in a research environment. This compound should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Classification: According to aggregated GHS data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[8]

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[8] Recommended storage temperature for long-term stability is often -20°C.[8]

-

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 3,6-dichloropyridazine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

-

This compound (C6H6N2O2). PubChemLite. [Link]

-

Pyridazine Products. Advanced ChemBlocks. [Link]

-

The Role of Pyridazine-4-carboxylic Acid in Modern Drug Discovery. Boron-China. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

- Esterification of pyridine carboxylic acids.

-

Pyridazine-4-carboxylic Acid. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. メチルピリダジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridazine-4-carboxylic acid methyl ester | 34231-77-1 [chemicalbook.com]

- 5. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Pyridazine-4-carboxylic acid | [frontierspecialtychemicals.com]

- 7. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl Pyridazine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl Pyridazine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, detailed synthesis protocols, spectroscopic characterization, and critical applications in the development of novel therapeutics. With a focus on practical utility for researchers, this guide offers field-proven insights into its handling, purification, and reactivity, underpinned by authoritative references.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system is a recurring motif in a multitude of biologically active compounds, recognized for its unique physicochemical properties that are advantageous in drug design.[1] As a bioisostere of other aromatic and heteroaromatic rings, the pyridazine nucleus offers a distinct arrangement of nitrogen atoms that can engage in specific hydrogen bonding interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.[1] this compound, in particular, serves as a versatile intermediate, providing a reactive handle for the elaboration of more complex molecular architectures. Its strategic importance is underscored by the growing number of patents and publications citing its use in the synthesis of potential therapeutic agents, particularly in oncology.[2]

Chemical Identity and Properties

IUPAC Name: this compound[3] CAS Number: 34231-77-1[3]

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 63-69 °C | [4] |

| Topological Polar Surface Area | 52.1 Ų | [3] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This method is favored for its simplicity and the use of readily available reagents.

Synthetic Workflow Diagram

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 34231-77-1 [sigmaaldrich.com]

Spectroscopic Characterization of Methyl Pyridazine-4-carboxylate: A Technical Guide

Abstract

This technical guide provides a detailed spectroscopic analysis of Methyl Pyridazine-4-carboxylate (CAS: 34231-77-1), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As a key building block, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. This document synthesizes available experimental data with predictive analysis based on established spectroscopic principles to offer a comprehensive characterization. We present a definitive analysis of its ¹H NMR spectrum, complemented by expert predictive interpretation of its ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) profiles. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's spectroscopic signature for identification, quality control, and further synthetic applications.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a pyridazine ring substituted with a methyl ester group at the 4-position. The electron-withdrawing nature of the two adjacent nitrogen atoms significantly influences the electronic environment of the ring, which is a key determinant of its spectroscopic behavior.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| CAS Number | 34231-77-1 | [3] |

| Appearance | Solid | |

| Melting Point | 63-69 °C | |

| Monoisotopic Mass | 138.042927 Da | [3] |

The following diagram illustrates the workflow for the complete spectroscopic characterization of a novel chemical entity like this compound, from sample preparation to integrated data analysis.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and signal integration provides unambiguous structural information.

¹H NMR Spectroscopy

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. Experimental data for this compound has been reported and is presented below.[4]

Caption: Structure of this compound with atom numbering.

Table 2: ¹H NMR Data for this compound (300 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-5 | 9.63 | s (singlet) | - | 1H | Pyridazine Ring Proton |

| H-3 | 9.40 | d (doublet) | 5.0 | 1H | Pyridazine Ring Proton |

| H-6 | 7.95 | dd (doublet of doublets) | 5.1, 2.2 | 1H | Pyridazine Ring Proton |

| -OCH₃ | 3.98 | s (singlet) | - | 3H | Methyl Ester Protons |

Source: ChemRxiv[4]

Interpretation: The ¹H NMR spectrum is highly informative. The three aromatic protons appear in the downfield region (7.95-9.63 ppm), which is characteristic of electron-deficient aromatic systems.

-

H-5 (9.63 ppm): This proton is adjacent to the ester group and ortho to a nitrogen atom, resulting in significant deshielding and its appearance as the most downfield singlet.

-

H-3 (9.40 ppm): This proton is adjacent to two nitrogen atoms, causing strong deshielding. It appears as a doublet due to coupling with H-6.

-

H-6 (7.95 ppm): This proton is coupled to both H-3 and H-5, resulting in a doublet of doublets.

-

-OCH₃ (3.98 ppm): The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet, as expected.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~164 | Typical range for an ester carbonyl carbon. |

| C-3 | ~155 | Aromatic C-H adjacent to two N atoms; highly deshielded. |

| C-5 | ~152 | Aromatic C-H adjacent to one N atom and C-ester; deshielded. |

| C-6 | ~130 | Aromatic C-H. |

| C-4 | ~128 | Quaternary carbon attached to the ester; deshielded by N atoms. |

| -OCH₃ | ~53 | Typical range for a methyl ester carbon. |

Causality Behind Predictions: The chemical shifts are predicted based on the high degree of electron withdrawal by the pyridazine nitrogens and the carbonyl group. Carbons directly bonded to or in close proximity to these electronegative centers (C-3, C-5, C=O) are expected to be the most deshielded and appear furthest downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in a molecule. Although a specific experimental spectrum for this compound is not published, its key vibrational modes can be confidently predicted.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridazine Ring) |

| ~2960-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| ~1730-1715 | C=O Stretch | Ester Carbonyl |

| ~1600-1450 | C=N & C=C Stretch | Aromatic Ring |

| ~1300-1100 | C-O Stretch | Ester Linkage |

Expert Insight: The most prominent and diagnostic peak in the IR spectrum will be the strong C=O stretch of the ester group, expected around 1725 cm⁻¹. The presence of aromatic C=N and C=C stretching bands in the 1600-1450 cm⁻¹ region would confirm the heterocyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. The data presented here is based on high-resolution predicted values.

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 138.0424 |

| [M+H]⁺ | 139.0502 |

| [M+Na]⁺ | 161.0321 |

Proposed Fragmentation Pathway: Electron Ionization (EI) would likely induce fragmentation. The molecular ion ([M]⁺) at m/z = 138 would be the parent peak. Key fragmentation steps would involve the ester group, which represents a point of structural weakness.

Caption: Proposed ESI-MS Fragmentation Pathway.

Interpretation of Fragmentation:

-

Loss of a methoxy radical (∙OCH₃): The C-O bond in the ester is readily cleaved, leading to a stable acylium ion at m/z 107. This is often a dominant fragmentation pathway for methyl esters.

-

Decarbonylation: The resulting m/z 107 fragment can then lose a molecule of carbon monoxide (CO) to yield a pyridazine ring fragment at m/z 79.

This logical fragmentation pattern provides a self-validating system for confirming the identity of the molecule in a mass spectrometry experiment.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended for the spectroscopic analysis of this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire ¹H spectra using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire ¹³C spectra using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time with >1024 scans will be necessary due to the lower natural abundance of ¹³C.

FT-IR Sample Preparation and Acquisition

-

Method: Use the Attenuated Total Reflectance (ATR) method for solid samples.

-

Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

ESI-MS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

Acquisition Mode: Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range from m/z 50 to 500.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 34231-77-1|this compound. Retrieved from [Link]

-

ChemRxiv. (2022). An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neurodegenerative Disorders. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound | 34231-77-1. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6N2O2). Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

-

Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. CAS 34231-77-1: Pyridazine-4-carboxylic acid methyl ester [cymitquimica.com]

- 3. This compound | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

physical properties of Methyl Pyridazine-4-carboxylate (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known and predicted physical properties of Methyl Pyridazine-4-carboxylate, with a focus on its melting point and solubility. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is essential for its application and development. This document synthesizes available data with established analytical methodologies to offer a comprehensive resource for laboratory professionals.

Core Physicochemical Characteristics

This compound is a heterocyclic compound incorporating a pyridazine ring functionalized with a methyl ester group at the 4-position. The presence of the electron-withdrawing pyridazine ring and the polar ester group dictates its physical properties, influencing its solid-state behavior and interactions with various solvents.

Chemical Structure and Properties

The fundamental structure of this compound is key to understanding its physical behavior.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

| Property | Value/Description | Source |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][2], [3][4] |

| Appearance | Solid | [1][2] |

| CAS Number | 34231-77-1 | [1][2] |

Melting Point: A Key Indicator of Purity and Stability

The melting point of a solid crystalline compound is a critical physical constant, providing insights into its purity and the strength of its crystal lattice.

Experimentally Determined Melting Point

Commercial suppliers report the melting point of this compound to be in the range of 63-69 °C [1][2]. This relatively low melting point suggests that the intermolecular forces in the crystal lattice are not exceptionally strong. A narrow melting point range is indicative of high purity.

Causality Behind Experimental Determination: The "Why"

The choice of method for determining the melting point is crucial for accuracy and reproducibility. The capillary method, often performed using a melting point apparatus, is a standard and reliable technique. The underlying principle is that the melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. A sharp melting point indicates a pure substance, while a broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Protocol for Melting Point Determination

The following is a standard protocol for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Diagram 2: Workflow for Melting Point Determination

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Analysis: Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.

-

Calculation: The determined concentration of the saturated solution represents the solubility of the compound in that specific solvent at the given temperature.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, focusing on its melting point and solubility. The experimentally determined melting point is 63-69 °C. While specific solubility data is not widely published, a qualitative prediction based on its molecular structure suggests moderate solubility in polar aprotic solvents and limited solubility in nonpolar and, to a lesser extent, polar protic solvents. The provided experimental protocols for melting point and solubility determination offer a robust framework for researchers to ascertain these critical parameters with high accuracy and reproducibility in their own laboratories. A thorough understanding and experimental validation of these properties are paramount for the successful application of this compound in drug development and materials science.

References

-

PubChem. This compound compound summary. [Link]

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.

Sources

- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97 34231-77-1 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyridazine Core: From Nineteenth-Century Curiosity to a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Pyridazine Compounds

Abstract

The pyridazine ring, a 1,2-diazine heterocycle, has traversed a remarkable journey from a chemical novelty in the late 19th century to a cornerstone pharmacophore in contemporary medicinal chemistry. Initially explored by pioneers like Emil Fischer, its unique physicochemical properties—notably its high polarity and robust hydrogen-bonding capacity—were not immediately harnessed. For decades, it remained less investigated than its isomeric cousins, pyrimidine and pyrazine, largely due to its rarity in natural products.[1][2] However, the 20th century witnessed a paradigm shift as the synthetic accessibility of the pyridazine core improved and its derivatives began to demonstrate a vast spectrum of biological activities. This guide provides a comprehensive exploration of the discovery and history of pyridazine compounds, detailing the foundational synthetic routes and their evolution. We will examine the causal chemistry behind seminal protocols and trace the scaffold's integration into drug discovery, illustrated by key therapeutic agents such as Hydralazine and Minaprine, and culminating in recently approved drugs that reaffirm its modern relevance.

Part 1: The Genesis of Pyridazine Chemistry: Discovery and Early Synthesis

The story of pyridazine is intrinsically linked to the burgeoning field of organic chemistry in the late 1800s and the foundational work on hydrazines. The pyridazine ring system does not form a part of any major natural product, which explains its delayed investigation compared to other diazines.[1] It is a colorless liquid, miscible with water, and possesses a high dipole moment (approx. 4D) due to the adjacent, electronegative nitrogen atoms.[1] This inherent polarity would later become a key feature exploited in drug design.[3][4]

The Pioneers: Fischer, Knorr, and Tauber

The initial credit for identifying the pyridazine structure belongs to two giants of German chemistry. In 1885, Ludwig Knorr first coined the term "pyridazine" to describe the 1,2-diazine ring system.[2][5] However, it was the legendary Emil Fischer who, in 1886, successfully synthesized the first substituted pyridazine derivative.[2][6] This discovery was a direct offshoot of his classic investigations into the Fischer indole synthesis, which heavily relied on phenylhydrazine—a reagent he had discovered.[7][8] Fischer's synthesis involved the condensation of phenylhydrazine with levulinic acid.[6] It was not until nearly a decade later, in 1895, that Tauber accomplished the synthesis of the parent, unsubstituted pyridazine heterocycle, completing the foundational chapter of its discovery.[1][2]

Caption: A timeline of key milestones in the discovery and application of pyridazine compounds.

Foundational Synthesis: The Fischer Method (1886)

Fischer's initial synthesis, while historically significant, produces a substituted dihydropyridazinone which can be considered a pyridazine precursor. The causality is straightforward: the 1,4-dicarbonyl relationship within levulinic acid provides the perfect carbon backbone for cyclization with the two nucleophilic nitrogens of hydrazine.

Caption: Fischer's pioneering synthesis of a substituted pyridazine derivative.

Part 2: Evolution of Core Synthetic Methodologies

While Fischer's work opened the door, broader application required more versatile and general synthetic routes. The most common and enduring methods rely on the condensation of a hydrazine source with a 1,4-disubstituted carbon chain, most notably 1,4-dicarbonyl compounds.[1]

The Paal-Knorr Pyridazine Synthesis

The Paal-Knorr synthesis is a classic reaction for generating five-membered heterocycles like furans and pyrroles from 1,4-diketones.[9][10] A logical extension of this reaction is the use of hydrazine (H₂N-NH₂) in place of an amine or dehydrating acid to form the six-membered pyridazine ring. The mechanism involves the formation of a di-hydrazone or a similar intermediate, followed by intramolecular cyclization and subsequent oxidation/aromatization to yield the stable pyridazine ring.

Caption: Generalized mechanism for the Paal-Knorr type synthesis of pyridazines.

Experimental Protocol: Generalized Paal-Knorr Pyridazine Synthesis

This protocol is a self-validating system where the formation of the product can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, MS).

-

Reactant Preparation: Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature. Causality: A slight excess of hydrazine ensures complete consumption of the diketone. The choice of solvent facilitates the dissolution of reactants and mediates the reaction.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours. Causality: Heating provides the activation energy for both the condensation and cyclization steps.

-

Intermediate Oxidation: Upon completion of the cyclization (disappearance of starting material), the intermediate dihydropyridazine often oxidizes to the aromatic pyridazine. This can occur spontaneously with atmospheric oxygen or can be facilitated by the addition of a mild oxidizing agent if necessary.

-

Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography to yield the pure pyridazine product.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: The Pyridazine Scaffold in Modern Drug Discovery

The 20th century saw the pyridazine core transition from a chemical entity to a "privileged pharmacophore."[3] Its unique electronic properties make it an attractive bioisosteric replacement for phenyl, pyridine, or other heterocyclic rings.[3][4] The two adjacent nitrogen atoms act as excellent hydrogen bond acceptors, facilitating strong interactions with biological targets, while the ring's polarity can enhance aqueous solubility—a critical parameter in drug development.[3][4]

Case Study: Hydralazine - An Early Triumph

Hydralazine, an antihypertensive drug, is technically a phthalazine, which is a benzo[d]pyridazine derivative. Approved by the FDA in 1953, it was one of the first orally active vasodilators and represents an early success for this heterocyclic family in medicine.[4][11] It functions as a direct-acting smooth muscle relaxant, primarily in arteries and arterioles.[11][12]

| Drug Name | Therapeutic Class | Year of FDA Approval | Core Structure |

| Hydralazine | Antihypertensive | 1953 | Phthalazine (Benzo[d]pyridazine) |

| Minaprine | Antidepressant (withdrawn) | Marketed in France (1970s) | Phenylpyridazine |

| Relugolix | GnRH Antagonist | 2019 | Aminopyridazine |

| Deucravacitinib | TYK2 Inhibitor | 2022 | Aminopyridazine |

Table 1: Selected timeline of key pyridazine-containing drugs and their therapeutic applications.[4][13][14]

Experimental Protocol: Synthesis of Hydralazine Hydrochloride

The synthesis of Hydralazine showcases a common strategy for functionalizing the pyridazine core: nucleophilic substitution.

Caption: A streamlined workflow for the industrial synthesis of Hydralazine Hydrochloride.

-

Chlorination: Phthalazinone is reacted with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the ketone into a more reactive chloro group, yielding 1-chlorophthalazine.[15] Causality: The oxygen of the amide is a poor leaving group; converting it to a chloro group via POCl₃ creates an excellent leaving group for subsequent nucleophilic aromatic substitution.

-

Hydrazinolysis: The resulting 1-chlorophthalazine is treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ion to form hydralazine base.[15][16]

-

Salt Formation: The hydralazine base is then treated with hydrochloric acid (HCl) in a suitable solvent like methanol to precipitate the more stable and water-soluble hydrochloride salt.[16]

Case Study: Minaprine - A Second Generation Aminopyridazine

Minaprine is an aminopyridazine derivative that was marketed in France as an antidepressant.[13] It acts as a monoamine oxidase (MAO) inhibitor.[13] Although it was later withdrawn from the market due to side effects, its synthesis is illustrative of the strategies used to build more complex, drug-like molecules around the pyridazine core.[4][13] The first synthesis was disclosed in 1979.[13]

Experimental Protocol: Synthesis of Minaprine

The synthesis of Minaprine highlights a modular approach, where the pyridazine core is constructed first and then coupled to a side chain.[5][13]

-

Pyridazinone Formation: Acetophenone and pyruvic acid undergo a ketolization reaction, followed by cyclocondensation with hydrazine to form a pyridazinone ring.[5][13] This is a variation of the classic 1,4-dicarbonyl precursor strategy.

-

Dehydration & Chlorination: The resulting hydroxydihydropyridazinone is dehydrated in an acidic medium to yield the aromatic pyridazinone. This is then chlorinated, typically with POCl₃, to produce the key chloro-substituted pyridazine intermediate.[13]

-

Nucleophilic Substitution (Final Step): The chloro-pyridazine is reacted with 2-(morpholino)ethan-1-amine. The primary amine of the side chain displaces the chloride on the pyridazine ring to form the final product, Minaprine.[13] Causality: This final step is a classic SₙAr (Nucleophilic Aromatic Substitution) reaction, driven by the electron-withdrawing effect of the ring nitrogens which activates the carbon-chlorine bond towards nucleophilic attack.

Part 4: Conclusion and Future Outlook

From its theoretical conception by Knorr and first synthesis by Fischer, the pyridazine heterocycle has firmly established itself as a privileged scaffold in medicinal chemistry. Its journey from a laboratory curiosity, hampered by a lack of natural prevalence, to a key component in herbicides and life-saving pharmaceuticals is a testament to the power of synthetic organic chemistry.[6][17] The fundamental synthetic routes, primarily based on the condensation of 1,4-dicarbonyl precursors with hydrazine, have proven robust and adaptable.

The continued success of the pyridazine core is exemplified by the recent FDA approvals of drugs like Relugolix (2019) and Deucravacitinib (2022), which tackle diverse therapeutic targets from hormone receptors to tyrosine kinases.[4][14] This demonstrates that even after more than 130 years, the unique electronic and structural properties of the 1,2-diazine ring continue to provide novel solutions to complex challenges in drug design. The future will undoubtedly see further innovation in the synthesis of complex pyridazine derivatives and their application in targeting an even broader array of diseases.

References

-

Wikipedia. Minaprine. [13]

-

Mohammad Asif et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124. [1]

-

Wikipedia. Pyridazine. [6]

-

Michigan State University Department of Chemistry. Emil Fischer. [7]

-

ResearchGate. Synthesis of hydralazine hydrochloride with by products in manufacture of o-cyanobenzylchloride. [16]

-

Abdel-rahman, S. M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry. [18]

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [2]

-

El-Gazzar, A. R. B. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(9), 1131. [19]

-

PharmaBlock. Pyridazines in Drug Discovery. [3]

-

Talaty, C. N., et al. (1985). Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers. Journal of Pharmaceutical Sciences, 74(2), 193-6. [20]

-

Quick Company. A Process For Preparation Of Hydralazine Hydrochloride. [15]

-

NobelPrize.org. Emil Fischer – Facts. [21]

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [22]

-

Asif, M. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [5]

-

Dheeraj Kumar & Harish Santoshi. Pyridazine and its derivatives. Slideshare. [23]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery. [24]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [4]

-

ResearchGate. The pyridazine heterocycle in molecular recognition and drug discovery. [25]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [14]

-

Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives. [26]

-

Life Chemicals. (2019). Take a Closer Look at Our Original Functionalized Pyridazines!. [17]

-

Anwar, F. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie, 19(9), 1015-1029. [27]

-

Md. Shimul Bhuia. Synthesis of hydralazine. Slideshare. [11]

-

Grokipedia. Paal–Knorr synthesis. [28]

-

CymitQuimica. CAS 86-54-4: Hydralazine. [12]

-

Wikipedia. Paal–Knorr synthesis. [9]

-

Wikipedia. Emil Fischer. [8]

-

ChemistryViews. (2022). Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Infobox 1. [29]

-

Organic Mechanisms Online. Aromatic- pyridine synthesis (Paal-Knorr). [30]

-

Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7), 20-49. [31]

-

Wikipedia. Theodor Curtius. [32]

-

R. H. Mizzoni & P. E. Spoerri. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [33]

-

Kim, J. K., et al. (2023). Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells. Scientific Reports, 13, 10850. [34]

-

Alfa Chemistry. Paal-Knorr Synthesis. [35]

-

Overend, W. G., & Wiggins, L. F. (1954). Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Journal of the American Chemical Society, 76(7), 1973-1975. [36]

-

Kumar, S., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(33), 6033-6056. [37]

-

Wikimedia Commons. (2024). File:Minaprine synthesis 1989.svg. [38]

-

Thermo Fisher Scientific. Curtius Rearrangement. [39]

-

VIS SCIENCE. (2023). Theodor Curtius: Revolutionizing Chemistry | Scientist Biography. YouTube. [40]

-

Wikipedia. Curtius rearrangement. [41]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [10]

-

National Center for Biotechnology Information. Minaprine. PubChem Compound Summary for CID 4199. [42]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iglobaljournal.com [iglobaljournal.com]

- 6. Pyridazine - Wikipedia [en.wikipedia.org]

- 7. Emil Fischer [chemistry.msu.edu]

- 8. Emil Fischer - Wikipedia [en.wikipedia.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. Synthesis of hydralazine | PPTX [slideshare.net]

- 12. CAS 86-54-4: Hydralazine | CymitQuimica [cymitquimica.com]

- 13. Minaprine - Wikipedia [en.wikipedia.org]

- 14. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]

- 16. researchgate.net [researchgate.net]

- 17. lifechemicals.com [lifechemicals.com]

- 18. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nobelprize.org [nobelprize.org]

- 22. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 23. Pyridazine and its derivatives | PPTX [slideshare.net]

- 24. nbinno.com [nbinno.com]

- 25. researchgate.net [researchgate.net]

- 26. repositorium.uminho.pt [repositorium.uminho.pt]

- 27. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 28. grokipedia.com [grokipedia.com]

- 29. Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Infobox 1 - ChemistryViews [chemistryviews.org]

- 30. Organic Mechanisms Online [orgmech.co.uk]

- 31. benthamdirect.com [benthamdirect.com]

- 32. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. alfa-chemistry.com [alfa-chemistry.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 38. File:Minaprine synthesis 1989.svg - Wikimedia Commons [commons.wikimedia.org]

- 39. Curtius Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 40. youtube.com [youtube.com]

- 41. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 42. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity and stability of the pyridazine ring

An In-Depth Technical Guide to the Reactivity and Stability of the Pyridazine Ring

Abstract

The pyridazine ring, a six-membered diazine heterocycle, possesses a unique constellation of physicochemical properties that render it a compelling scaffold in modern chemistry. Characterized by its electron-deficient nature, high polarity, and robust hydrogen-bonding capacity, pyridazine presents a nuanced reactivity profile that is distinct from its isomers, pyrimidine and pyrazine, and its carbocyclic analog, benzene. This guide provides an in-depth exploration of the electronic structure, stability, and chemical reactivity of the pyridazine core. We will dissect its behavior in key transformations including nucleophilic and electrophilic substitutions, metal-catalyzed cross-couplings, and cycloaddition reactions. Furthermore, this document details established protocols for its modification and discusses the strategic application of its unique properties in the field of drug discovery, offering researchers and development professionals a comprehensive resource for leveraging this versatile heterocycle.

Chapter 1: Core Principles: Electronic Structure and Physicochemical Properties

The reactivity of any aromatic system is fundamentally governed by its electronic architecture. In pyridazine, the presence of two adjacent, electronegative nitrogen atoms within the six-membered ring creates a profound electronic perturbation compared to benzene, dictating its stability and chemical behavior.

Aromaticity and Stability

Pyridazine is an aromatic compound, fulfilling Hückel's rule with a cyclic, planar array of 6 π-electrons. However, its aromaticity is significantly attenuated compared to benzene. The aromaticity index (I_A) for pyridazine is calculated to be 79, which is lower than that of pyridine (I_A = 86) and substantially less than benzene (I_A = 100).[1] This reduction in aromatic character is a direct consequence of the electron-withdrawing nature of the two nitrogen atoms, which leads to a less uniform electron distribution within the ring.[1] This diminished aromaticity implies a lower resonance stabilization energy, rendering the pyridazine ring more susceptible to reactions that disrupt the aromatic system, a key theme in its reactivity profile. Computational studies using magnetic criteria like Nucleus-Independent Chemical Shift (NICS) and geometric criteria such as the Harmonic Oscillator Model of Aromaticity (HOMA) have further substantiated its moderate aromatic character.[2][3]

Electronic and Physicochemical Landscape

The defining feature of pyridazine is the adjacent placement of its two nitrogen atoms. This arrangement imparts a unique set of properties that are pivotal for its application, particularly in medicinal chemistry.

-

Dipole Moment: Among the three diazines, pyridazine is the most polar.[4] The lone pairs of the electronegative nitrogen atoms are concentrated on one side of the molecule, creating a significant molecular dipole moment (calculated to be ~4.67 Debye).[5] This high polarity enhances aqueous solubility, a critical attribute for drug candidates.[4][6]

-

Basicity: Pyridazine is a weak base, with a pKa of approximately 2.0.[1] It is considerably less basic than pyridine (pKa ≈ 5.2), a result of the inductive electron-withdrawal by the second nitrogen atom.[7] However, it is slightly more basic than pyrimidine and pyrazine.[1][8] This modest basicity limits salt formation to strong acids but is a crucial parameter in designing molecules with specific pharmacokinetic profiles.[1]

-

Hydrogen Bonding: The two nitrogen lone pairs are potent hydrogen bond acceptors.[1][9] A unique feature is the ability of the adjacent nitrogens to engage in dual H-bonding interactions with a biological target, a property not shared by its diazine isomers.[1] This robust H-bonding potential is frequently exploited in drug design to achieve high-affinity binding.[1][9]

Data Summary: Comparative Physicochemical Properties

The following table provides a comparative summary of key properties for pyridazine and related heterocycles.

| Compound | Structure | pKa | Dipole Moment (Debye) | Aromaticity Index (I_A) |

| Benzene | C₆H₆ | N/A | 0 | 100 |

| Pyridine | C₅H₅N | 5.2[1] | 2.2 | 86[1] |

| Pyridazine | C₄H₄N₂ | 2.0 [1] | 4.0 (approx.) | 79 [1] |

| Pyrimidine | C₄H₄N₂ | 1.1 | 2.3 | N/A |

| Pyrazine | C₄H₄N₂ | 0.4 | 0 | N/A |

Chapter 2: A Guide to the Reactivity of the Pyridazine Ring

The electron-deficient nature of the pyridazine ring is the cornerstone of its reactivity, making it highly susceptible to nucleophilic attack while being resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (S_N_Ar)

Nucleophilic aromatic substitution is the hallmark reaction of pyridazine chemistry. The ring's low electron density readily accommodates the addition of a nucleophile, particularly when a good leaving group (e.g., a halogen) is present at an activated position (C3, C4, C5, or C6).

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Attack at the C3/C6 or C4/C5 positions is favored because the negative charge in one of the resonance structures can be delocalized onto an electronegative nitrogen atom, significantly stabilizing the intermediate.[10] This is analogous to the preference for ortho/para attack in pyridine chemistry.[10][11]

Caption: Mechanism of Nucleophilic Aromatic Substitution on Pyridazine.

Experimental Protocol: S_N_Ar of 3,6-Dichloropyridazine with an Amine

-

Setup: To a solution of 3,6-dichloropyridazine (1.0 eq.) in a suitable solvent (e.g., n-butanol or dioxane) in a sealed vessel, add the desired amine nucleophile (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

-

Reaction: Heat the mixture to 100-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the monosubstituted aminopyridazine.

Metal-Catalyzed Cross-Coupling Reactions